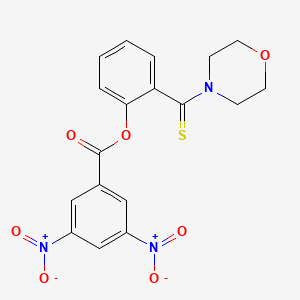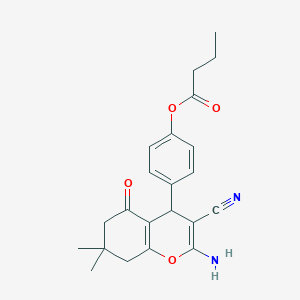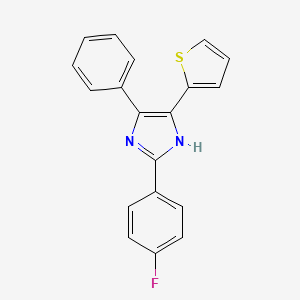
2-(Morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE is a chemical compound with the molecular formula C18H15N3O7S and a molecular weight of 417.4 g/mol . This compound is characterized by the presence of a morpholine ring, a carbothioyl group, and a dinitrobenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Morpholinylcarbonothioyl)phenyl 3,5-dinitrobenzoate: Similar in structure but may have different substituents on the phenyl ring.
4-(4-Morpholinylcarbonothioyl)phenyl 3,5-dinitrobenzoate: Another structurally related compound with variations in the positioning of functional groups.
Uniqueness
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H15N3O7S |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
[2-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C18H15N3O7S/c22-18(12-9-13(20(23)24)11-14(10-12)21(25)26)28-16-4-2-1-3-15(16)17(29)19-5-7-27-8-6-19/h1-4,9-11H,5-8H2 |
Clave InChI |
LBBMDXXYVMWJBD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-bromo-4-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11652963.png)
![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate](/img/structure/B11652969.png)
![N-{4-[2-(2,4-dichloro-6-methylphenoxy)acetamido]phenyl}thiophene-2-carboxamide](/img/structure/B11652975.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide](/img/structure/B11652982.png)
![Ethyl 6-methyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652984.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(2,3-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11652987.png)
![(5E)-5-[2-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652996.png)

![N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B11653007.png)
![1-(4-methylphenyl)-N-[(1E)-4-phenylphthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine](/img/structure/B11653015.png)
phenyl]methylidene})amine](/img/structure/B11653022.png)
![Propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B11653028.png)
![4-chloro-N-[3-(6-{[(4-chlorophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11653032.png)

